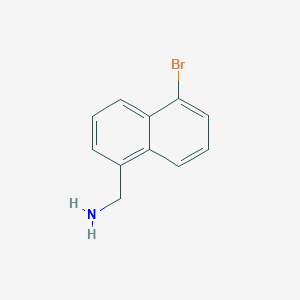

(5-Bromonaphthalen-1-yl)methanamine

Description

(5-Bromonaphthalen-1-yl)methanamine is a brominated aromatic primary amine with the molecular formula C₁₁H₁₀BrN. It consists of a naphthalene ring substituted with a bromine atom at position 5 and a methanamine (-CH₂NH₂) group at position 1 (Figure 1). Its primary amine group allows for further functionalization, such as acetylation or alkylation.

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

(5-bromonaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C11H10BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2 |

InChI Key |

URYBNZXHAKEZTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromonaphthalen-1-yl)methanamine typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene to form 5-bromonaphthalene, which is then subjected to a reaction with formaldehyde and ammonia to yield this compound .

Industrial Production Methods

the general approach involves large-scale bromination and subsequent amination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromonaphthalen-1-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming naphthalen-1-ylmethanamine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include naphthoquinones, naphthalen-1-ylmethanamine, and various substituted naphthalenes .

Scientific Research Applications

(5-Bromonaphthalen-1-yl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Bromonaphthalen-1-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

a) (5-Bromonaphthalen-2-yl)methanamine

- Structural Difference : The methanamine group is at position 2 of the naphthalene ring instead of position 1.

- Impact: Positional isomerism affects electronic distribution and steric hindrance.

- Synthetic Relevance : While direct data on this isomer is scarce, related naphthalen-2-yl methanamines (e.g., (4-tert-butylphenyl)-N-methyl-N-((naphthalen-2-yl)methyl)methanamine) show yields >70% in synthetic protocols, suggesting efficient routes for analogues .

b) (5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine

- Structural Difference : A benzodiazol ring replaces the naphthalene system, with an ethyl group and bromine at positions 1 and 5, respectively.

- Molecular Weight : 254.13 g/mol (vs. 236.11 g/mol for the target compound).

- Such features are critical in drug design, particularly for kinase inhibitors or antimicrobial agents .

Halogen-Substituted Analogues

a) 1-(5-Bromofuran-2-yl)-N-methylmethanamine (CAS 889943-39-9)

- Similarity Score : 0.91 (structural similarity to the target compound) .

- Structural Difference : A furan ring replaces naphthalene, with bromine at position 5 and a methylated amine.

- Molecular Formula: C₆H₉BrNO.

- Impact : The furan ring’s reduced aromaticity compared to naphthalene decreases planarity and alters electronic properties. This may reduce stacking interactions in biological systems but improve solubility in polar solvents .

b) (5-Bromobenzo[b]furan-2-yl)methylamine (CAS 165736-51-6)

- Structural Difference : A benzo[b]furan system with bromine at position 5 and a methylamine group at position 2.

- Molecular Weight : 226.07 g/mol.

- This compound’s bioactivity in antifungal or cytotoxic assays is undocumented but structurally resembles known bioactive furan derivatives .

Physicochemical and Functional Comparisons

Biological Activity

(5-Bromonaphthalen-1-yl)methanamine, a substituted naphthalene derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound, characterized by the presence of a bromine atom at the 5-position of the naphthalene ring and a methanamine group, exhibits properties that suggest it could serve as a lead compound in therapeutic applications.

The molecular formula of this compound is CHBrClN, with a molecular weight of 272.57 g/mol. It typically appears as a dark brown solid with a melting point range of 66-68 °C. Its solubility profile shows slight solubility in chloroform and minimal solubility in methanol, which is relevant for its application in biological assays .

Research indicates that this compound acts as an inhibitor against specific mutations, particularly KRAS G12D, which is associated with various cancers. This inhibition suggests that the compound may interfere with cancer cell proliferation by targeting pathways involved in tumor growth regulation . The exact biochemical mechanisms are still under investigation but may involve interactions with enzymes or proteins critical to cancer cell survival.

Anticancer Properties

The primary focus of studies on this compound has been its anticancer potential. Preliminary findings indicate that it may effectively inhibit the growth of cancer cells harboring KRAS mutations. Additional studies have suggested that related compounds exhibit varying degrees of activity against other cancer types, highlighting the need for further exploration .

Comparative Analysis

A comparative analysis with structurally similar compounds provides insight into the unique biological activity of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (4-Bromonaphthalen-1-yl)methanamine hydrochloride | 1049727-47-0 | Similar structure but differs in bromine position; potential different activity |

| 5-Bromonaphthalen-1-amine | 4766-33-0 | A direct precursor without the methanamine group; used for similar applications |

| 1-Naphthalenemethanamine | 13417-00-6 | Lacks bromine substitution; serves different synthetic pathways |

This table illustrates how this compound's specific substitution pattern contributes to its distinct biological activities compared to other naphthalene derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated compounds similar to this compound. For instance:

- Antitumor Activity : A study highlighted that certain brominated compounds exhibit significant antitumor effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

- Antimicrobial Studies : Research on related naphthalene derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

- Inhibition Mechanisms : Investigations into the inhibition mechanisms reveal that these compounds may disrupt metabolic pathways essential for pathogen survival or tumor growth, although specific pathways for this compound remain to be fully elucidated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.